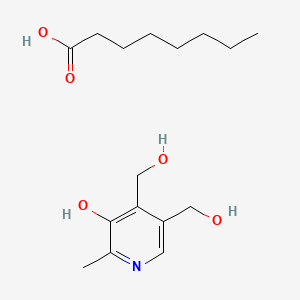
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is a compound that combines the structural features of a pyridine derivative and a fatty acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of hydroxymethyl groups and a carboxylic acid group makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridin-3-ol.
Hydroxymethylation: The hydroxymethyl groups are introduced through a reaction with formaldehyde under basic conditions.
Octanoic Acid Addition: The final step involves the esterification of the hydroxymethylated pyridine derivative with octanoic acid using a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of similar compounds, offering a more sustainable and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-bis(formyl)-2-methylpyridin-3-ol or 4,5-bis(carboxy)-2-methylpyridin-3-ol.
Reduction: Formation of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid involves its interaction with molecular targets and pathways. The hydroxymethyl groups and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also modulate enzyme activity and signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Lacks the octanoic acid moiety.
2,6-Bis(hydroxymethyl)pyridine: Similar structure but different substitution pattern.
Octanoic Acid: A simple fatty acid without the pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is unique due to the combination of a pyridine ring with hydroxymethyl groups and an octanoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H27NO5 |
|---|---|
Poids moléculaire |
313.39 g/mol |
Nom IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |
InChI |
InChI=1S/C8H11NO3.C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2-7H2,1H3,(H,9,10) |
Clé InChI |
HFTGAGFKHCPVIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


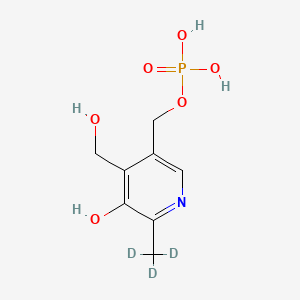

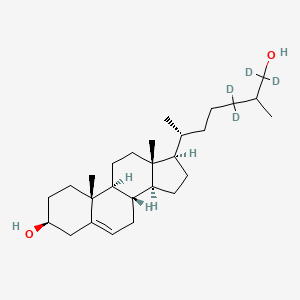
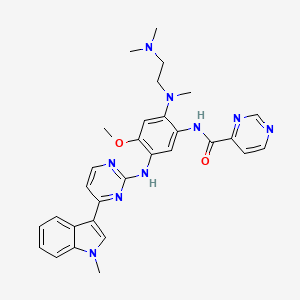

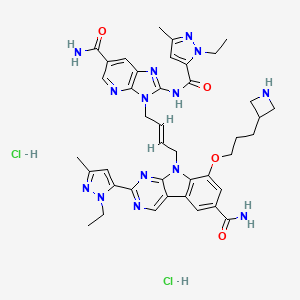
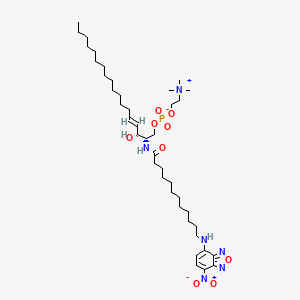
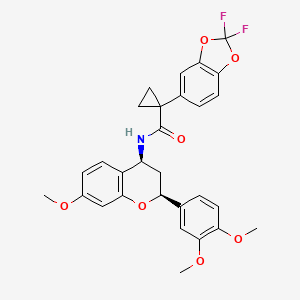
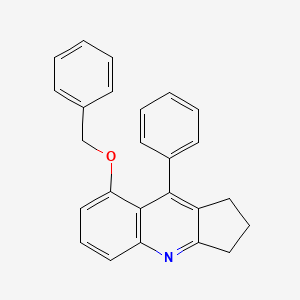
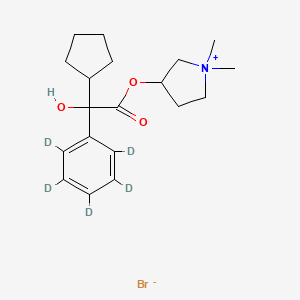
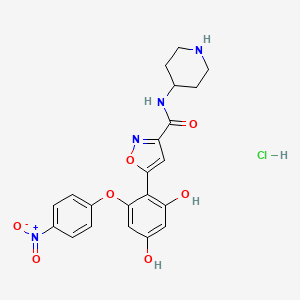
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
